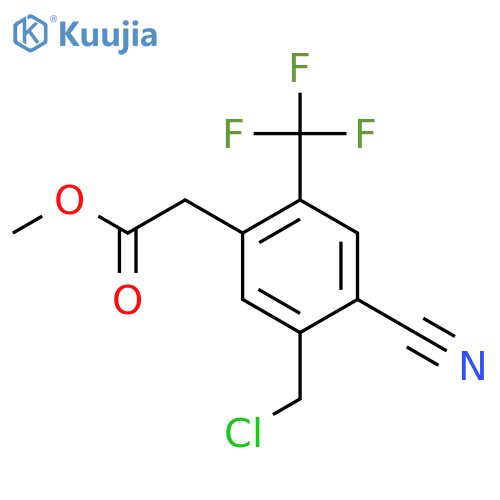Cas no 1805646-74-5 (Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate)

1805646-74-5 structure
商品名:Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate
CAS番号:1805646-74-5
MF:C12H9ClF3NO2
メガワット:291.653572797775
CID:4980194
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate
-
- インチ: 1S/C12H9ClF3NO2/c1-19-11(18)4-7-2-8(5-13)9(6-17)3-10(7)12(14,15)16/h2-3H,4-5H2,1H3
- InChIKey: HTDLCEAVKRJFIX-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=CC(C(F)(F)F)=C(C=1)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012553-500mg |
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate |
1805646-74-5 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
| Alichem | A013012553-1g |
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate |
1805646-74-5 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| Alichem | A013012553-250mg |
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate |
1805646-74-5 | 97% | 250mg |
504.00 USD | 2021-06-25 |
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1805646-74-5 (Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate) 関連製品
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
